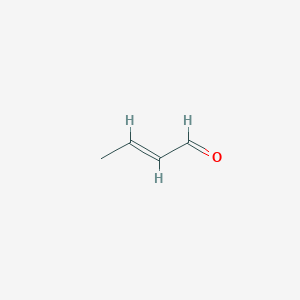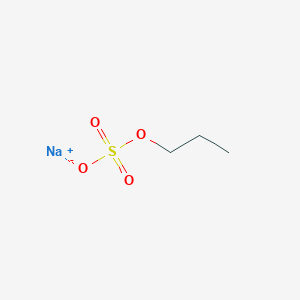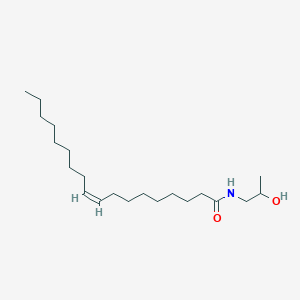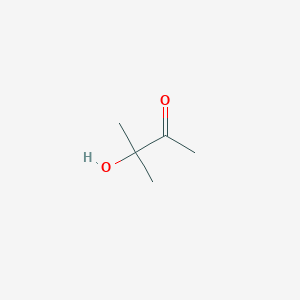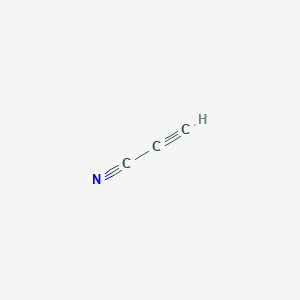
Cyanoacetylene
描述
Synthesis Analysis
The synthesis of cyanoacetylene and its derivatives involves multi-step reactions and the use of specific catalysts. Cyanoacetylene is a notable product in prebiotic chemistry due to its reactivity with simple inorganic substances in aqueous solutions, leading to the formation of essential biological compounds such as aspartic acid, asparagine, and cytosine (Sanchez, Ferris, & Orgel, 1966). Moreover, the synthesis of stereoregular polyacetylenes containing cyano groups showcases the versatility of cyanoacetylene derivatives in polymer science (Tang, Kong, Wan, & Feng, 1997).
Molecular Structure Analysis
The molecular structure of cyanoacetylene and its derivatives is characterized by the presence of highly reactive C≡C and C≡N bonds. This reactivity is enhanced by the proximity of these bonds to functional groups such as hydroxy, leading to a multitude of chemical transformations. The structure plays a crucial role in the molecule's reactivity and its ability to participate in the synthesis of complex molecules and polymers.
Chemical Reactions and Properties
Cyanoacetylene undergoes various chemical reactions, including hydrolysis in dilute alkali to give cyanoacetaldehyde, which can then form the aldol dimer. It reacts with cyanate to form cytosine, highlighting its importance in prebiotic chemistry and the synthesis of pyrimidines (Ferris, Sanchez, & Orgel, 1968). Additionally, the crossed beam reaction of the cyano radical with methylacetylene, leading to the formation of cyanopropyne and cyanoallene, demonstrates the molecule's versatility in forming complex structures under specific conditions (Huang et al., 1999).
科学研究应用
Prebiotic Chemistry : Cyanoacetylene is a significant nitrogen-containing product formed from methane and nitrogen under electric discharge. It reacts with simple inorganic substances in aqueous solution to yield compounds like aspartic acid, asparagine, and cytosine, suggesting its role in prebiotic synthesis (Sanchez, Ferris, & Orgel, 1966). Additionally, cyanoacetylene undergoes hydrolysis to form pyrimidines like cytosine, key in the prebiotic synthesis of nucleic acid components (Ferris, Sanchez, & Orgel, 1968).
Molecular Spectroscopy : Studies using molecular beam electric resonance spectroscopy have been conducted to understand the ground and excited states of cyanoacetylene. These studies provide insights into the molecule’s electronic structure, aiding in further chemical and astrochemical research (Deleon & Muenter, 1985).
Astrochemistry : Cyanoacetylene is a known constituent in planetary atmospheres and interstellar space. Studies have explored its chemical dynamics in reactions with hydrocarbon molecules and its role in the formation of complex organic molecules in space (Huang et al., 2000). Additionally, its trimerization process and the formation of tricyanobenzene isomers have been studied, providing valuable data for radio astronomy and the understanding of interstellar chemistry (Hopf et al., 2010).
Spectroscopy and Photochemistry : Infrared spectroscopy has been used to study the vibrational frequencies of cyanoacetylene, contributing to our understanding of its molecular structure and bonding (Turrell, Jones, & Maki, 1957). The photoelectron imaging of its anions also provides insights into its electronic structure and stability (Goebbert, Khuseynov, & Sanov, 2010).
Solid State Polymerization : Cyanoacetylene can undergo polymerization in a solid phase under pressure, forming polymers with conjugated linear backbones. This process is of interest for materials science, particularly in the study of conjugated polymers (Katsutoshi et al., 1989).
Photoreactivity in Water Ice : The photoreactivity of cyanoacetylene trapped in water ice has been studied using infrared spectroscopy, isotopic experiments, and theoretical calculations. This research is relevant to understanding chemical reactions in extraterrestrial icy environments (Guennoun et al., 2005).
安全和危害
When handling cyanoacetylene, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
未来方向
属性
IUPAC Name |
prop-2-ynenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN/c1-2-3-4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJVIYUJOJFSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25084-84-8 | |
| Record name | 2-Propynenitrile, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25084-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40147867 | |
| Record name | Propiolonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanoacetylene | |
CAS RN |
1070-71-9 | |
| Record name | 2-Propynenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanoacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiolonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-ynenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYANOACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TF7QM91EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



